

N-EthylNicotinamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: N-EthylNicotinamide

Cat. No.: B150366

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CAS Number: 4314-66-3[1][2][3][4][5]

IUPAC Name: N-ethylpyridine-3-carboxamide[4]

Introduction

N-EthylNicotinamide is a derivative of nicotinamide (a form of vitamin B3) and has garnered significant interest within the scientific community.[2] It is recognized primarily as the major urinary metabolite of the respiratory stimulant Nikethamide (N,N-diethylNicotinamide), making it a crucial biomarker for detecting the use of this banned substance in sports.[1][6][7] Beyond its role in anti-doping, **N-EthylNicotinamide** serves as a valuable research tool in pharmacology and biochemistry, particularly in studies related to drug transporters and metabolic pathways.[1] This technical guide provides an in-depth overview of **N-EthylNicotinamide**, including its physicochemical properties, synthesis protocols, analytical methodologies, and its role in biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **N-EthylNicotinamide** is presented in the table below. This data is essential for researchers handling this compound in various experimental settings.

Property	Value	Source
CAS Number	4314-66-3	[1] [2] [3] [4] [5]
IUPAC Name	N-ethylpyridine-3-carboxamide	[4]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[2] [4]
Molecular Weight	150.18 g/mol	[2] [4]
Melting Point	50-59 °C	[3]
Boiling Point	146-147 °C @ 3 Torr	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
Appearance	White to Light yellow powder/crystal	[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **N-EthylNicotinamide** are crucial for reproducible research. The following sections provide established protocols.

Synthesis of N-EthylNicotinamide

1. Schotten-Baumann Reaction

This classic method for amide synthesis involves the reaction of an acid chloride with an amine in the presence of a base.[\[1\]](#)

- Reactants:
 - Nicotinoyl chloride (1.0 equivalent)
 - Ethylamine (1.2 equivalents)
 - Aqueous Sodium Hydroxide (10%)
- Solvent: Dichloromethane/water (1:1 v/v)

- Procedure:
 - Dissolve nicotinoyl chloride in dichloromethane.
 - Cool the solution to 0-5 °C in an ice bath to minimize side reactions.
 - In a separate vessel, prepare a solution of ethylamine in water.
 - Slowly add the ethylamine solution to the nicotinoyl chloride solution while vigorously stirring.
 - Simultaneously, add the 10% aqueous NaOH solution dropwise to neutralize the hydrochloric acid byproduct formed during the reaction.
 - Continue stirring at 0-5 °C for 1-2 hours.
 - Separate the organic layer and wash it with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Evaporate the solvent under reduced pressure to obtain the crude product.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **N-EthylNicotinamide**.
- Expected Yield: 70-85%[\[1\]](#)

2. Nitrile Aminolysis

This method provides an alternative route to **N-EthylNicotinamide**, starting from 3-cyanopyridine.[\[1\]](#)

- Reactants:
 - 3-Cyanopyridine (1.0 equivalent)
 - Ethylamine (2.0 equivalents)
 - Catalyst (e.g., Raney nickel or palladium on carbon)

- Solvent: Ethanol or Methanol
- Procedure:
 - In a reaction vessel, combine 3-cyanopyridine, ethylamine, and the catalyst in the chosen solvent.
 - Heat the mixture to reflux (60-80 °C) under atmospheric pressure.
 - Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
 - Upon completion, cool the reaction mixture and filter to remove the catalyst.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Purify the resulting residue by column chromatography or recrystallization to obtain **N-Ethylnicotinamide**.

Analytical Protocol for Detection in Urine

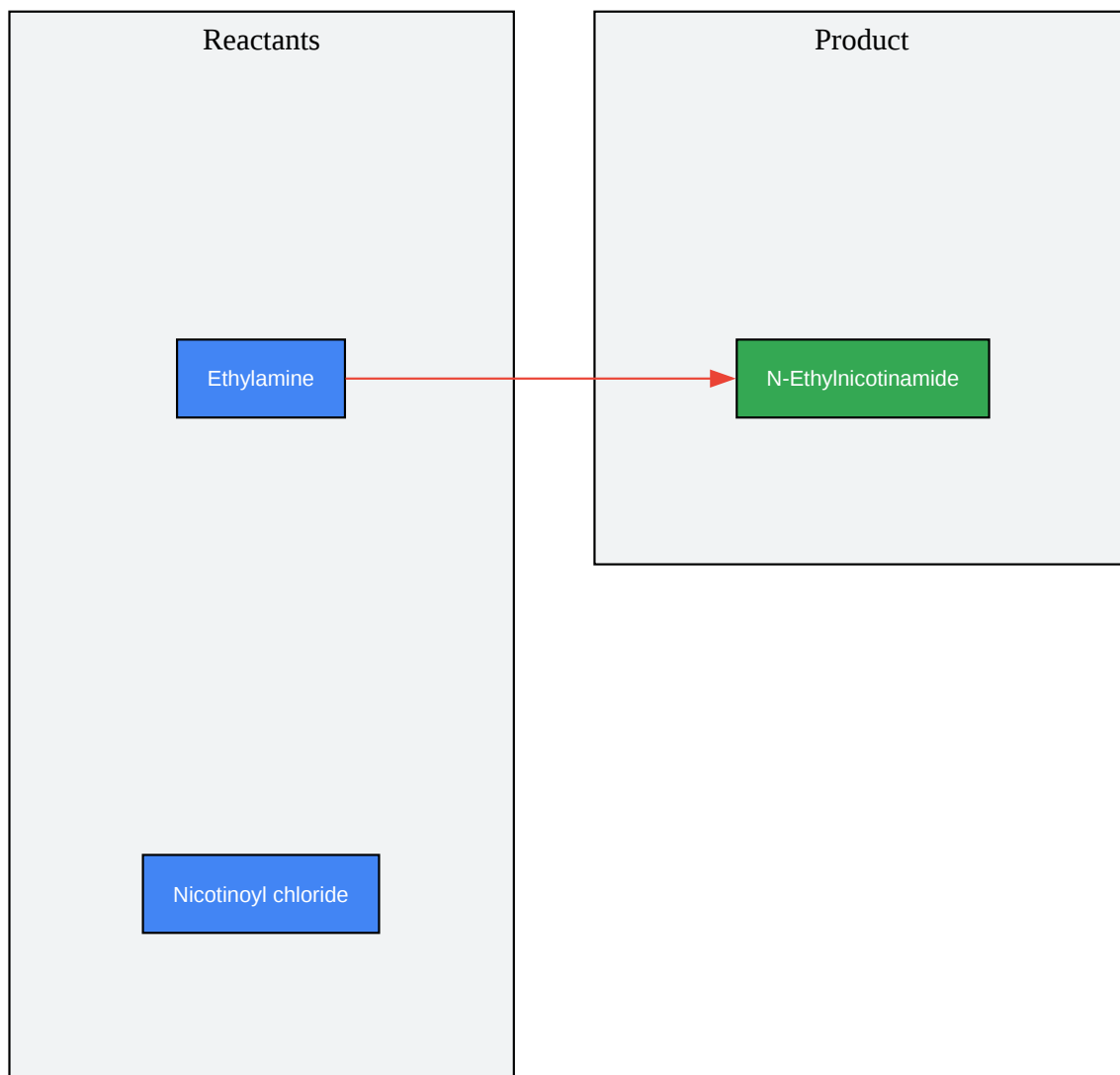
This protocol is adapted from methodologies used in anti-doping analysis for the detection of Nikethamide and its metabolite, **N-Ethylnicotinamide**.^[9]

- Sample Preparation (Solvent Extraction):
 - To a urine sample, add a suitable internal standard.
 - Adjust the pH of the urine to alkaline (e.g., pH 9-10) with a buffer.
 - Add an organic solvent (e.g., a mixture of chloroform and isopropanol).
 - Vortex the mixture vigorously for several minutes to extract the analytes into the organic phase.
 - Centrifuge the mixture to separate the layers.
 - Carefully transfer the organic layer to a clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small volume of a suitable solvent for analysis.
- Thin-Layer Chromatography (TLC):
 - Spot the reconstituted extract onto a TLC plate.
 - Develop the plate in a suitable solvent system (e.g., ethyl acetate-acetone-chloroform-ammonia).[9]
 - Visualize the spots under UV light.
- Gas Chromatography (GC) / Mass Spectrometry (MS):
 - Inject an aliquot of the reconstituted extract into a GC-MS system.
 - Use a suitable capillary column (e.g., OV-1).[9]
 - Set the appropriate temperature program for the oven, injector, and detector.
 - Identify **N-Ethylnicotinamide** based on its retention time and mass spectrum.

Signaling and Metabolic Pathways

N-Ethylnicotinamide is involved in key biological and chemical processes, which can be visualized to aid in understanding their mechanisms.



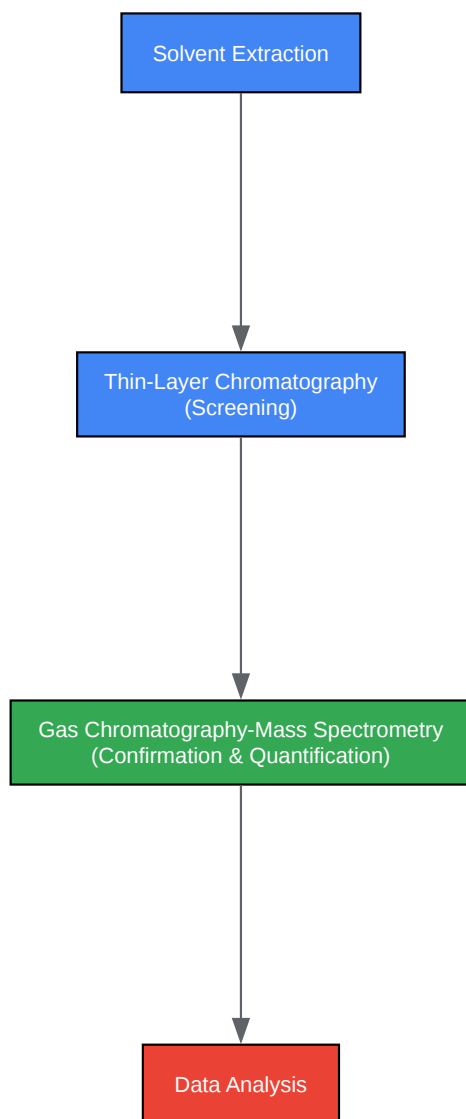
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Caption: Synthesis of **N-EthylNicotinamide** via the Schotten-Baumann Reaction.



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Caption: Metabolic pathway of Nikethamide to **N-EthylNicotinamide**.



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